Forskolin

Übersicht

Beschreibung

Forskolin, also known as coleonol, is a labdane diterpenoid produced by the plant Coleus forskohlii, which is native to India and other subtropical regions. This compound has been used for centuries in traditional Ayurvedic medicine to treat various health conditions. This compound is known for its ability to activate the enzyme adenylate cyclase, which increases levels of cyclic adenosine monophosphate (cAMP) in cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Forskolin can be synthesized through a series of chemical reactions starting from geranylgeranyl pyrophosphate. The key steps involve the formation of a labdane skeleton followed by specific hydroxylation and acetylation reactions. The total chemical synthesis includes photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the roots of Coleus forskohlii. The roots are harvested, dried, and then subjected to organic solvent extraction. The extract is purified using column chromatography, often employing activated charcoal as an absorbent .

Analyse Chemischer Reaktionen

Reactions with Phosphorylating Agents

Forskolin reacts with phosphorylating agents to form various phosphate derivatives . Reactions with reagents like POCl3, bis-( p-methoxyphenyl) phosphorochloridate, 2-chloro-2-oxo-1,3,2-dioxaphospholane, and bis-(trifluoroethyl) phosphite yield α- and β-1,9-cyclic phosphates/phosphites . Additionally, 1,2-dibromo-2-phenylethylphosphonic acid reacts with this compound to produce this compound 1-phosphate .

Chemical Modifications and Derivatization

The various functional groups in this compound allow for a range of chemical modifications . These include acylation, alkylation, dehydration, oxidation, and reduction reactions, which modify the hydroxyl, ketone, and double bond moieties . These modifications can alter this compound's biological activity, leading to the creation of more potent derivatives . Derivatives such as colforsin daropate, NKH477, and FSK88 have shown promise in treating bronchoconstriction and heart failure .

Antiviral Activity

This compound has demonstrated antiviral activity against several viruses, including hepatitis A virus (HAV), Coxsackievirus B4 (COX-B4), herpes simplex virus 1 (HSV-1), and herpes simplex virus 2 (HSV-2) . The IC50 values for these viruses are 62.9, 73.1, 99.0, and 106.0 μg/mL, respectively .

Wissenschaftliche Forschungsanwendungen

Forskolin has a wide range of scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various labdane diterpenoids.

Biology: It is used to study cell signaling pathways involving cAMP.

Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as asthma, glaucoma, heart failure, and obesity. .

Wirkmechanismus

The primary mechanism of action of forskolin is its ability to activate adenylate cyclase, which increases intracellular levels of cAMP. cAMP acts as a second messenger, activating protein kinase A and other cAMP-sensitive pathways. This leads to various physiological responses, including the breakdown of stored fat cells, relaxation of smooth muscles, and inhibition of inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Forskolin is unique among labdane diterpenoids due to its potent ability to increase cAMP levels. Similar compounds include:

Colforsin daropate: A derivative of this compound with enhanced potency in raising cAMP levels.

NKH477: Another this compound derivative used in research for its effects on cAMP.

FSK88: A this compound analog with potential pharmaceutical applications.

Compared to these compounds, this compound is often preferred for its well-documented safety profile and effectiveness in various biological assays.

Biologische Aktivität

Forskolin is a natural compound derived from the root of the Coleus forskohlii plant, known for its diverse biological activities primarily through the stimulation of adenylate cyclase. This mechanism increases intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various physiological processes. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

This compound's primary mechanism involves the activation of adenylate cyclase, leading to elevated cAMP levels. This increase in cAMP can trigger a cascade of cellular events:

- Vasodilation : this compound promotes relaxation of vascular smooth muscle, resulting in lowered blood pressure and improved blood flow.

- Bronchodilation : It enhances airway relaxation, making it beneficial for conditions like asthma.

- Inhibition of Platelet Aggregation : this compound reduces platelet activation, which may help in preventing thrombosis.

- Increased Lipolysis : It stimulates fat breakdown in adipocytes, aiding weight management.

- Thyroid Hormone Secretion : this compound has been shown to enhance thyroid function.

Table 1: Biological Activities of this compound

1. Parkinson's Disease

Recent studies have highlighted this compound's potential as a therapeutic agent for Parkinson's disease (PD). In an animal model (PINK1-KO rats), this compound administration reversed motor symptoms and improved hindlimb strength significantly longer than traditional treatments like Levodopa. This effect is attributed to this compound's ability to restore protein kinase A (PKA) activity and enhance brain energy production .

2. Cancer Treatment

This compound has shown promise in enhancing the efficacy of cancer therapies. For instance, when combined with dexamethasone, this compound exhibited a synergistic effect on inducing apoptosis in multiple myeloma cells. The combination increased the expression of pro-apoptotic proteins, suggesting its potential as an adjuvant therapy .

3. Antiviral Activity

This compound has demonstrated antiviral properties against various viruses including Hepatitis A virus (HAV) and Herpes Simplex Virus (HSV). Its mechanism appears to involve interaction with viral proteins, potentially inhibiting their activity .

Case Studies and Research Findings

Research has consistently supported the diverse biological activities of this compound:

- A study showed that this compound treatment led to significant improvements in motor coordination and strength in PD models compared to Levodopa .

- Another investigation revealed that this compound sensitizes leukemia cells to chemotherapy agents, enhancing treatment efficacy without increasing toxicity .

- This compound's modulation of estrogen receptor activity has been documented, indicating its role in hormone-related pathways and potential applications in breast cancer treatment .

Eigenschaften

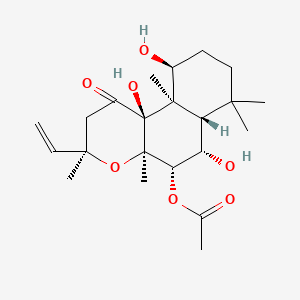

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCQJHSOBUTRHG-KGGHGJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040484 | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-29-9, 66428-89-5 | |

| Record name | Forskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colforsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of forskolin?

A1: this compound primarily acts by directly binding to and activating adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) [, , , , , , , , , , , , , , , , , , , , , , , , ]. This increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA) [, , , ].

Q2: Are there cAMP-independent effects of this compound?

A2: Yes, research indicates that this compound can also exert biological effects independent of cAMP signaling. For instance, it has been shown to inhibit voltage-sensitive calcium channels in a cAMP-independent manner in PC12 cells []. Additionally, this compound exhibited a biphasic, cAMP-independent effect on superoxide anion generation in isolated osteoclasts, stimulating at low doses and inhibiting at higher doses [].

Q3: How does this compound interact with G proteins in its mechanism of action?

A3: this compound has been shown to interact with G proteins, particularly Gs, to potentiate the stimulation of adenylate cyclase. It increases the apparent affinity of agonists like epinephrine for AC activation and vice versa [, ]. This synergistic effect is thought to involve the stabilization of the activated catalytic unit of AC by this compound in the presence of Gs [].

Q4: Does this compound affect the expression of G protein subunits?

A4: Interestingly, mutations leading to this compound resistance in adrenal cells resulted in reduced expression of the ACTH receptor and subsequently decreased levels of Gsα and Giα []. This suggests a potential role of G protein-coupled receptors in stabilizing membrane-associated Gα subunits and highlights the intricate relationship between this compound, AC, and G protein signaling.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C22H34O7 and a molecular weight of 410.5 g/mol.

Q6: Are there any spectroscopic data available for characterizing this compound?

A6: Yes, UV-Vis spectrophotometry is commonly used for characterizing and quantifying this compound. It exhibits a maximum absorption wavelength (λmax) at 220 nm [, ]. This property is utilized in developing analytical methods for its detection and quantification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.